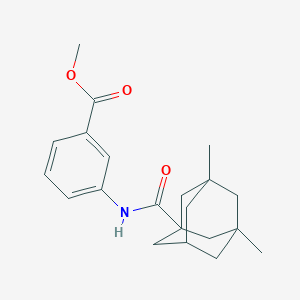

methyl 3-(3,5-dimethyladamantane-1-amido)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate” is a chemical compound that is related to the class of compounds known as adamantanes, which are used in various fields of chemistry and medicine . It contains an adamantane moiety, which is a type of cage-like structure made up of three cyclohexane rings oriented in the “armchair” conformation . It also contains a benzoate group, which is a common moiety in organic chemistry .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a two-step synthesis of memantine hydrochloride salt was introduced by Binh Duong Vu and his group. 3,5-Dimethyladamantane-1-yl formamide is formed when 1,3-dimethyladamantane reacts with formamide in the presence of nitric acid .Molecular Structure Analysis

The molecular structure of similar compounds shows that they contain several interesting features . For example, Methyl 4-chloro-3-[(3S,5S)-3,5-dimethyladamantane-1-amido]benzoate contains total 55 bond(s); 29 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 5 six-membered ring(s), 3 eight-membered ring(s), 1 ester(s) (aromatic), and 1 secondary amide(s) (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, 1,3-Dimethyladamantane reacts with HNO3 and produces 3,5-dimethyladamantane-1-yl nitrate. This compound on reaction with HCN forms 3,5-dimethyladamantane-1-yl formamide, which further on hydrolysis results in the formation of memantine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, 3,5-DIMETHYLADAMANTANE-1-ACIDIC ACID has a melting point range of 110 - 114 °C and a boiling point of 339.2±10.0 °C (Predicted) .科学研究应用

Neuroprotective Agents in Alzheimer’s Disease

Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate, due to its structural similarity to memantine, can act as a neuroprotective agent. Memantine is known for its role as an NMDA receptor antagonist, which helps in reducing excitotoxicity in neurons. This compound could potentially be used in the development of new treatments for Alzheimer’s disease by protecting neurons from excessive glutamate activity .

Antiviral Agents

The adamantane structure is a key component in antiviral drugs like amantadine and rimantadine, which are used to treat influenza. Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate could be explored for its antiviral properties, particularly against influenza viruses. Its unique structure might offer new mechanisms of action or improved efficacy compared to existing drugs .

Cancer Therapeutics

Adamantane derivatives have shown promise in cancer treatment due to their ability to inhibit various enzymes and pathways involved in cancer cell proliferation. Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate could be investigated for its potential to inhibit cancer cell growth, possibly through mechanisms such as enzyme inhibition or disruption of cellular signaling pathways .

Anti-inflammatory Agents

Compounds containing adamantane structures have been studied for their anti-inflammatory properties. Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate could be evaluated for its ability to reduce inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Antibacterial Agents

The unique structure of adamantane derivatives can also be leveraged in the development of antibacterial agents. Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate could be tested for its efficacy against various bacterial strains, potentially offering a new class of antibiotics .

Drug Delivery Systems

The lipophilic nature of adamantane derivatives makes them suitable for drug delivery applications. Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate could be used to enhance the delivery of drugs across the blood-brain barrier or improve the bioavailability of poorly soluble drugs .

作用机制

Target of Action

The primary target of methyl 3-(3,5-dimethyladamantane-1-amido)benzoate is the human soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators involved in the regulation of inflammation and blood pressure .

Mode of Action

Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate interacts with sEH, inhibiting its activity . The inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are potent vasodilators and have anti-inflammatory effects .

Biochemical Pathways

The inhibition of sEH affects the metabolism of arachidonic acid, a key fatty acid involved in cellular signaling . Normally, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the levels of EETs, enhancing their beneficial effects .

Result of Action

The inhibition of sEH by methyl 3-(3,5-dimethyladamantane-1-amido)benzoate leads to increased levels of EETs . This results in vasodilation and reduced inflammation, which can be beneficial in conditions such as hypertension and certain inflammatory diseases .

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-[(3,5-dimethyladamantane-1-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-19-8-14-9-20(2,11-19)13-21(10-14,12-19)18(24)22-16-6-4-5-15(7-16)17(23)25-3/h4-7,14H,8-13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDRHXZFGCQDBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=CC(=C4)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide](/img/structure/B6481802.png)

![3-(propane-2-sulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6481817.png)

![N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B6481830.png)

![N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide](/img/structure/B6481847.png)

![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6481855.png)

![4-(dimethylamino)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B6481860.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6481867.png)

![1-[2-(3,4-dimethylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B6481874.png)

![10-(4-chlorobenzenesulfonyl)-N-(3-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6481881.png)

![5-(4-fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6481895.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B6481903.png)

![N-(2,4-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6481915.png)